molecular formula C10H12INO B246265 N-(2-ethyl-4-iodophenyl)acetamide

N-(2-ethyl-4-iodophenyl)acetamide

Cat. No.: B246265
M. Wt: 289.11 g/mol
InChI Key: SVAZKSVTQPNFKR-UHFFFAOYSA-N
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Description

N-(2-ethyl-4-iodophenyl)acetamide is an acetamide derivative featuring a 2-ethyl substituent and a 4-iodo group on the phenyl ring. The parent compound, N-(4-iodophenyl)acetamide (CAS 622-50-4), has a molecular formula of C₈H₈INO, a molecular weight of 261.06 g/mol, and an IUPAC name of N-(4-iodophenyl)acetamide .

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

N-(2-ethyl-4-iodophenyl)acetamide

InChI

InChI=1S/C10H12INO/c1-3-8-6-9(11)4-5-10(8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

SVAZKSVTQPNFKR-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of N-(2-ethyl-4-iodophenyl)acetamide with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-ethyl, 4-iodo C₁₀H₁₂INO ~305.11* Not reported (Inferred) Potential ligand in coordination chemistry
N-(4-iodophenyl)acetamide 4-iodo C₈H₈INO 261.06 622-50-4 Spectral characterization ; used in synthetic intermediates
N-(4-ethoxyphenyl)acetamide 4-ethoxy C₁₀H₁₃NO₂ 179.22 62-44-2 GC/MS analysis; psychoactive substance screening
N-(3-chloro-4-hydroxyphenyl)acetamide 3-chloro, 4-hydroxy C₈H₈ClNO₂ 185.61 Not reported Photodegradation product of paracetamol
N-(4-hydroxyphenyl)acetamide (Paracetamol) 4-hydroxy C₈H₉NO₂ 151.16 103-90-2 Analgesic/antipyretic; metabolized via glutathione conjugation
N-(2-phenylethyl)acetamide 2-phenylethyl C₁₀H₁₃NO 163.22 Not reported Isolated from Myxococcus sp.

*Estimated based on structural analogs.

Electronic and Steric Effects

  • In contrast, the 4-ethoxy group in N-(4-ethoxyphenyl)acetamide is electron-donating, altering solubility and interaction with biological targets .
  • Ethyl Group Impact : The 2-ethyl substituent in the target compound increases steric hindrance , which may reduce rotational freedom of the phenyl ring and influence binding to enzymes or receptors compared to unsubstituted analogs like N-(4-iodophenyl)acetamide .

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